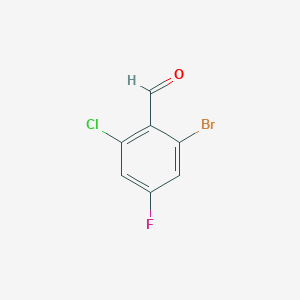

2-Bromo-6-chloro-4-fluorobenzaldehyde

Description

Contextualization of 2-Bromo-6-chloro-4-fluorobenzaldehyde within Halogenated Aromatic Aldehyde Chemistry

This compound is a triply substituted aromatic aldehyde. Its structure, featuring three different halogen atoms (bromine, chlorine, and fluorine) at specific positions on the benzaldehyde (B42025) scaffold, makes it a valuable intermediate for intricate synthetic pathways. The distinct reactivity of the carbon-bromine, carbon-chlorine, and carbon-fluorine bonds allows for selective chemical modifications. Generally, in cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend C-Br > C-Cl > C-F, enabling chemists to choose reaction conditions that target one halogen over the others.

The strategic placement of halogens ortho to the aldehyde group (at positions 2 and 6) introduces steric and electronic effects that can modulate the reactivity of the formyl group and the adjacent aromatic protons. This specific substitution pattern is crucial for directing subsequent chemical transformations and for synthesizing highly functionalized and sterically congested target molecules.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 1135531-73-5 nih.govapolloscientific.co.uk |

| Molecular Formula | C₇H₃BrClFO nih.govchemsrc.com |

| Molecular Weight | 237.45 g/mol nih.gov |

| IUPAC Name | 2-bromo-4-chloro-6-fluorobenzaldehyde nih.gov |

| Canonical SMILES | C1=C(C=C(C(=C1F)C=O)Br)Cl nih.gov |

Significance of Positional Halogen Isomerism in Aryl Aldehyde Investigations

The specific placement of halogen atoms on an aryl aldehyde ring, known as positional isomerism, is of paramount importance in chemical research as it profoundly dictates the molecule's reactivity and physical properties. The interplay of electronic and steric effects, which vary with the position of the halogens relative to the aldehyde group and to each other, governs the outcomes of chemical reactions.

Electronic effects are a primary determinant of reactivity. Halogens are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring and making it more electron-deficient. This deactivation influences the susceptibility of the ring to electrophilic aromatic substitution. Conversely, halogens also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. The balance between these opposing effects is subtle and depends on the specific halogen and its position.

Furthermore, positional isomerism is critical in directing the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of electron-withdrawing groups (like the aldehyde and halogens) activates the ring towards nucleophilic attack. The positions of the halogens determine which of them acts as the most suitable leaving group, a decision influenced by the stability of the intermediate Meisenheimer complex. wuxibiology.com Computational studies on polyhalogenated compounds have shown that selectivity is determined by factors including the carbon-halogen bond dissociation energy and the interaction between the molecule's Lowest Unoccupied Molecular Orbital (LUMO) and the reagent's Highest Occupied Molecular Orbital (HOMO). acs.orgresearchgate.net

Steric hindrance is another crucial factor governed by positional isomerism. Halogens positioned ortho to the aldehyde group, as in this compound, can sterically shield the formyl group, influencing its accessibility to reagents. This can be exploited to achieve selective reactions at less hindered sites on the molecule or to control the stereochemistry of products. In cross-coupling reactions, the steric environment around a carbon-halogen bond can affect the ease with which a catalyst can undergo oxidative addition, thereby influencing which halogen is preferentially replaced. nih.gov

Properties

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZCTDYQNCIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Bromo 6 Chloro 4 Fluorobenzaldehyde

Precursor-Based Synthesis Routes

The construction of the target molecule is accessible through various precursor-based strategies, including direct halogenation of substituted benzaldehydes, formylation of polyhalogenated systems, and halogen exchange reactions.

Halogenation of Substituted Benzaldehyde (B42025) Derivatives

A primary strategy involves the sequential electrophilic halogenation of a benzaldehyde derivative that already contains some of the required substituents. The success of this approach hinges on the directing effects of the substituents already present on the aromatic ring—the aldehyde group is a deactivating meta-director, while halogen atoms are deactivating but ortho-, para-directing.

The introduction of a bromine atom onto a pre-existing chloro-fluorobenzaldehyde framework, such as 2-chloro-4-fluorobenzaldehyde (B1630644), represents a potential pathway. While direct bromination of this specific substrate is not widely documented, analogous reactions provide a clear precedent. For instance, the bromination of 4-fluorobenzaldehyde (B137897) to yield 2-bromo-4-fluorobenzaldehyde (B1271550) is a well-established industrial process. thieme-connect.de This transformation is typically achieved using brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of a strong acid catalyst. thieme-connect.dechemicalbook.com

One documented large-scale synthesis involves dissolving 4-fluorobenzaldehyde in a mixed acid solvent system of trifluoroacetic acid and sulfuric acid. chemicalbook.com The subsequent addition of dibromohydantoin at elevated temperatures leads to the desired 2-bromo-4-fluorobenzaldehyde in high yield. chemicalbook.com This method underscores the feasibility of regioselective bromination ortho to the fluorine atom, a position activated by the fluorine's electron-donating resonance effect and not sterically hindered. A similar protocol could theoretically be applied to 2-chloro-4-fluorobenzaldehyde to introduce bromine at the C6 position.

| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Dibromohydantoin | TFA/H₂SO₄ | 50°C | 56 hours | 2-Bromo-4-fluorobenzaldehyde | 85% |

Conversely, one could envision a route starting from 2-bromo-4-fluorobenzaldehyde and introducing a chlorine atom at the C6 position. Electrophilic chlorination of aromatic compounds is commonly performed using reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. organic-chemistry.org NCS, often activated by a strong acid, is a versatile reagent for the chlorination of deactivated aromatic rings. organic-chemistry.org Given the electronic properties of 2-bromo-4-fluorobenzaldehyde, the C6 position is ortho to the bromine and para to the fluorine, making it a plausible site for electrophilic attack. The precise conditions, including the choice of catalyst and solvent, would be critical to achieving the desired regioselectivity and avoiding side reactions.

Concomitant Halogenation and Aldehyde Group Introduction

Another synthetic approach involves the formylation of a trihalogenated benzene (B151609) ring, such as 1-bromo-3-chloro-5-fluorobenzene (B1273174). Classic formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions can introduce an aldehyde group onto an aromatic ring. google.comchemistrysteps.com

The Vilsmeier-Haack reaction, for example, uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate an electrophilic Vilsmeier reagent. wikipedia.orgorganic-chemistry.org This reagent then reacts with an electron-rich aromatic compound. wikipedia.org However, trihalogenated benzenes are generally electron-deficient, making them less reactive towards Vilsmeier-Haack conditions, which typically require activated aromatic substrates. chemistrysteps.com

An alternative within this category is the oxidation of a methyl group on a precursor like 2-bromo-6-chloro-4-fluorotoluene. A patent for the synthesis of the related 2-bromo-6-fluorobenzaldehyde (B104081) describes a two-step process starting from 2-bromo-6-fluorotoluene (B73676). google.com The methyl group is first brominated to a benzyl (B1604629) bromide, which is then oxidized to the aldehyde. google.com This strategy could be adapted for the synthesis of 2-bromo-6-chloro-4-fluorobenzaldehyde, provided the corresponding toluene (B28343) precursor is accessible.

Grignard Exchange and Formylation Reactions for Polyhalogenated Aryl Systems

One of the most versatile and reliable strategies for synthesizing arenecarbaldehydes involves the formylation of organometallic reagents. thieme-connect.de This route begins with a polyhalogenated precursor, 1-bromo-3-chloro-5-fluorobenzene.

The key step is the chemoselective formation of a Grignard reagent. In molecules containing both bromine and chlorine atoms, the greater reactivity of the carbon-bromine bond allows for the selective formation of the Grignard reagent at that position, leaving the carbon-chlorine bond intact. researchgate.netchemrxiv.org By reacting 1-bromo-3-chloro-5-fluorobenzene with magnesium metal in an ether solvent, (2-chloro-4-fluorophenyl)magnesium bromide can be generated.

This arylmagnesium compound is then treated with a formylating agent. thieme-connect.de N,N-Dimethylformamide (DMF) is a commonly used and inexpensive electrophile that reacts efficiently with Grignard reagents to produce aldehydes after aqueous workup. thieme-connect.dersc.org This metal-halogen exchange followed by formylation provides a direct and regioselective pathway to the target molecule. A similar approach using organolithium reagents, generated via lithium-halogen exchange at low temperatures, followed by quenching with DMF, is also a well-established method for aldehyde synthesis. google.com

Halogen Exchange Reactions for Fluorobenzaldehyde Synthesis

The halogen exchange (Halex) reaction is a powerful method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgacsgcipr.org This nucleophilic aromatic substitution typically involves treating an aryl chloride or bromide with a fluoride (B91410) salt, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167). wikipedia.orgacsgcipr.org

For the synthesis of this compound, a hypothetical precursor such as 2-bromo-4,6-dichlorobenzaldehyde (B1383130) could be employed. The aldehyde group at C1 would activate the chlorine atoms at the ortho (C6) and para (C4) positions towards nucleophilic attack. By carefully controlling the reaction conditions, it might be possible to selectively replace the more activated C4-chlorine with fluorine to yield the desired product. The efficiency of Halex reactions is often improved by using spray-dried KF and phase-transfer catalysts. researchgate.netresearchgate.net Research has demonstrated the successful conversion of 2,6-dichlorobenzaldehyde (B137635) to 2,6-difluorobenzaldehyde (B1295200) using this methodology, highlighting the principle's applicability to halogenated benzaldehydes. researchgate.net

| Starting Material | Fluorinating Agent | Catalyst System | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| 2,6-Dichlorobenzaldehyde | Potassium Fluoride (KF) | Ph₄PBr / Crown Ether | Nitrobenzene | 160-190°C | 2,6-Difluorobenzaldehyde |

Catalytic Systems in Halogen Exchange (e.g., Quaternary Phosphonium (B103445) Salts, Quaternary Ammonium (B1175870) Salts)

Halogen exchange (HALEX) reactions represent a fundamental transformation in organic synthesis, allowing for the conversion of one halogen substituent to another. This is particularly useful in the synthesis of complex aryl halides where direct halogenation may lack the required regioselectivity. The process is often facilitated by catalysts, among which quaternary phosphonium and ammonium salts are notable for their efficacy as phase-transfer catalysts (PTC).

Quaternary phosphonium salts have demonstrated high thermal stability, making them resilient to the elevated temperatures that may be required for gas-phase halogen exchange reactions. rsc.orgrsc.org For instance, supported molten alkyl phosphonium salts can catalyze the chloride-bromide exchange between alkyl halides at temperatures around 150°C. rsc.org The catalytic cycle involves the phosphonium salt facilitating the transfer of halide ions between different phases or reactants. rsc.org

Similarly, lipophilic quaternary ammonium salts are effective in promoting bromide-chloride exchange under phase-transfer conditions. rsc.orgrsc.org These catalysts work by pairing with a halide anion (e.g., bromide) from a salt (e.g., calcium bromide) and transporting it into an organic phase where it can react with an aryl or alkyl chloride, displacing the chloride ion. rsc.org The choice of catalyst can be critical, as factors like the lipophilicity of the organic groups on the cation influence the efficiency of the exchange. While these methods are well-established for simpler alkyl and aryl halides, their application in the direct synthesis of a complex molecule like this compound would depend on the availability of a suitable precursor where a halogen exchange is the most strategic route.

| Catalyst Type | Example Conditions | Role |

| Quaternary Phosphonium Salts | Supported on alumina/silica, gas phase, 140–160°C rsc.orgrsc.org | Phase-transfer catalyst, high thermal stability rsc.orgrsc.org |

| Quaternary Ammonium Salts | Solid-liquid phase transfer, used with metal halide salts rsc.org | Phase-transfer catalyst, facilitates ion transfer between phases rsc.org |

Kornblum Oxidation for Aldehyde Formation from Halogenated Toluene Precursors

The Kornblum oxidation is a well-established method for converting primary alkyl halides and tosylates into aldehydes, making it a valuable strategy for synthesizing benzaldehydes from corresponding benzyl halide precursors. This reaction typically utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.

A key application of this method is the synthesis of 2-bromo-6-fluorobenzaldehyde from a 2-bromo-6-fluorotoluene precursor. google.com The process involves two main steps:

Benzylic Bromination: The halogenated toluene (e.g., 2-bromo-6-fluorotoluene) is first converted into its corresponding benzyl bromide. This is typically achieved through a radical halogenation reaction, for instance, using hydrobromic acid and hydrogen peroxide under light irradiation. google.com

Oxidation: The resulting benzyl bromide is then oxidized to the aldehyde. In the Kornblum reaction, this is accomplished by heating the benzyl bromide in DMSO, often in the presence of a weak base like sodium bicarbonate, which facilitates the elimination step. google.com The reaction temperature is carefully controlled, for example at 95°C, to ensure efficient conversion. google.com

| Precursor | Step 1 Reagents | Step 2 Reagents | Temperature (Oxidation) | Overall Yield | Purity |

| 2-Bromo-6-fluorotoluene | HBr, H₂O₂ in CCl₄ | DMSO, NaHCO₃ | 95°C | 70.8% | 99.7% |

| 2-Bromo-6-fluorotoluene | HBr, H₂O₂ in Cyclohexane | DMSO, NaHCO₃ | 90°C | 64.3% | 99.7% |

| 2-Bromo-6-fluorotoluene | HBr, H₂O₂ in Ethyl Acetate (B1210297) | DMSO, Na₂CO₃ | 80°C | 55.7% | 99.2% |

| 2-Bromo-6-fluorotoluene | (Not specified) | DMSO, NaHCO₃ | 70°C | 65.8% | 99.6% |

Advanced Reaction Conditions and Reagents for Selective Synthesis

Control of Regioselectivity in Polyhalogenation

Achieving the specific this compound substitution pattern requires strict control over the regioselectivity of the halogenation steps. The directing effects of the substituents already present on the aromatic ring are paramount. In electrophilic aromatic substitution, existing groups can be activating or deactivating and direct incoming electrophiles to specific positions (ortho, meta, or para).

Fluorine is an ortho, para-directing deactivator. Therefore, in a precursor like 4-fluorotoluene (B1294773) or 4-fluorobenzaldehyde, the fluorine atom will direct incoming electrophiles (such as Br⁺ or Cl⁺) to the positions ortho to it (positions 2 and 6). The aldehyde group (-CHO) is a meta-directing deactivator.

To synthesize the target molecule, the sequence of reactions is critical. If starting with 4-fluorobenzaldehyde, the fluorine atom directs bromination to the ortho position (position 2). chemicalbook.comgoogle.com Subsequent chlorination would need to be directed to the other ortho position (position 6). The combined deactivating nature of the halogens and the aldehyde group can make subsequent substitutions challenging, often requiring harsh conditions or specific catalysts to proceed efficiently. The stability of the intermediate carbocation (arenium ion) determines the preferred position of substitution, with the most stable intermediate leading to the major product. youtube.com

Application of Specific Brominating Agents (e.g., Dibromohydantoin)

The choice of brominating agent is crucial for controlling the reaction and achieving high yields. While elemental bromine can be used, it can be hazardous and lead to over-bromination. Milder, more selective solid brominating agents are often preferred.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an effective and widely used reagent for the bromination of aromatic compounds. chemicalbook.comgoogle.com It is a stable solid that serves as a source of electrophilic bromine. In the synthesis of 2-bromo-4-fluorobenzaldehyde, DBDMH is used to brominate the precursor 4-fluorobenzaldehyde. chemicalbook.comgoogle.com The reaction is typically carried out in a strong acid solvent system, such as a mixture of trifluoroacetic acid and sulfuric acid, which activates the brominating agent and the aromatic ring towards substitution. chemicalbook.com This method has been shown to produce the desired product in high yield, demonstrating the efficacy of DBDMH for the selective bromination of deactivated aromatic rings. chemicalbook.comgoogle.com

Role of Solvents and Temperature Control in Halogenated Benzaldehyde Synthesis

Solvents and temperature are critical parameters that must be precisely controlled to ensure the success of synthetic procedures for halogenated benzaldehydes.

Solvents: The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway.

For Bromination: In the bromination of 4-fluorobenzaldehyde using DBDMH, a highly polar and acidic mixed solvent system of trifluoroacetic acid and sulfuric acid (H₂SO₄) is employed. chemicalbook.comgoogle.com This solvent not only dissolves the reactants but also protonates the aldehyde group, further deactivating the ring, while activating the DBDMH, allowing the reaction to proceed under controlled conditions.

For Kornblum Oxidation: In the synthesis route starting from a halogenated toluene, different solvents like carbon tetrachloride, cyclohexane, or ethyl acetate can be used for the initial benzylic bromination step. google.com For the subsequent oxidation step, dimethyl sulfoxide (DMSO) is the required reagent and solvent. google.com

Temperature Control: Temperature management is essential to control reaction kinetics and prevent the formation of side products.

In the bromination of 4-fluorobenzaldehyde, the reaction is initiated at a low temperature (0°C) during the addition of the substrate to the acidic solvent. chemicalbook.com The temperature is then raised and maintained at 50°C for an extended period (over 48 hours) to drive the reaction to completion. chemicalbook.com

In the Kornblum oxidation step, the temperature is typically maintained in the range of 70-95°C. google.com This elevated temperature is necessary to facilitate the Sₙ2 displacement of the benzyl bromide by DMSO and the subsequent elimination to form the aldehyde. google.com

Yield Optimization and Process Efficiency in this compound Synthesis

One documented high-yield process involves the direct bromination of 4-fluorobenzaldehyde using DBDMH in a trifluoroacetic acid/sulfuric acid solvent system. This large-scale procedure reports a yield of 85% for 2-bromo-4-fluorobenzaldehyde after purification by distillation. chemicalbook.comgoogle.com The efficiency of this process benefits from a straightforward procedure that leads to a high conversion of the starting material.

A comparison of reported yields from different synthetic strategies highlights the importance of process variables.

| Synthetic Method | Precursor | Key Reagents | Reported Yield |

| Electrophilic Bromination | 4-Fluorobenzaldehyde | Dibromohydantoin, TFA/H₂SO₄ | 85% chemicalbook.comgoogle.com |

| Kornblum Oxidation | 2-Bromo-6-fluorotoluene | HBr/H₂O₂ then DMSO/NaHCO₃ | 70.8% google.com |

| Kornblum Oxidation | 2-Bromo-6-fluorotoluene | HBr/H₂O₂ then DMSO/Na₂CO₃ | 55.7% google.com |

Emerging Green Chemistry Approaches for Halogenated Aldehyde Production

The industrial synthesis of halogenated aromatic aldehydes has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign alternatives. These emerging strategies prioritize the use of safer reagents, alternative energy sources, and catalytic systems to improve efficiency, reduce environmental impact, and enhance worker safety. Key areas of innovation include biocatalytic halogenation, the use of eco-friendly halogenating agents, and the application of alternative energy sources like microwave and ultrasound irradiation.

Biocatalytic Halogenation: A Regioselective and Mild Approach

Nature has evolved a diverse array of halogenase enzymes that can regioselectively install halogen atoms onto organic molecules under mild, aqueous conditions. manchester.ac.ukacs.org This enzymatic machinery offers a promising green alternative to traditional chemical halogenation, which often suffers from a lack of regiocontrol and employs hazardous reagents. manchester.ac.uk

Halogenases, particularly bromoperoxidases and chloroperoxidases, utilize halide ions (like Br⁻ and Cl⁻) and an oxidant, typically hydrogen peroxide, to generate a reactive halogenating species. manchester.ac.uk The enzyme's active site then directs the halogenation to a specific position on the aromatic ring, a feature of significant value in the synthesis of complex, polysubstituted molecules like this compound.

Key Features of Enzymatic Halogenation:

High Regioselectivity: Enzymes can precisely control the position of halogenation, minimizing the formation of unwanted isomers and simplifying purification processes.

Mild Conditions: Reactions are typically carried out in aqueous buffer systems at or near ambient temperature and pressure.

Reduced Waste: Avoids the use of strong acids, heavy metal catalysts, and chlorinated solvents common in classical methods.

While the application of halogenases for the specific synthesis of this compound is still an area of research, the development of engineered enzymes with tailored substrate specificities represents a significant frontier in the green production of halogenated aromatics.

Eco-Friendly Halogenating Agents and Systems

A major focus of green chemistry is the replacement of hazardous reagents with safer alternatives. In the context of producing halogenated aldehydes, this involves moving away from the use of elemental bromine (Br₂) and chlorine (Cl₂), which are toxic and difficult to handle.

One successful strategy is the in situ generation of the halogenating agent. For instance, a safe and sustainable protocol for bromination involves the continuous flow reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with potassium bromide (KBr) to generate reactive bromine species directly within the reactor. nih.govnih.gov This approach minimizes the risks associated with storing and handling molecular bromine. nih.gov Another eco-friendly brominating reagent can be prepared from a bromide:bromate mixture, which generates hypobromous acid (HOBr) as the active species upon acidification. rsc.org

| Green Approach | Reagents | Key Advantages |

| In Situ Bromine Generation | KBr, NaOCl (in flow reactor) | Avoids handling of toxic Br₂; enhances safety. nih.govnih.gov |

| Bromide/Bromate System | 2:1 mixture of Bromide:Bromate | Generates reactive HOBr in situ; avoids liquid bromine. rsc.org |

| Photo-initiated Radical Bromination | HBr, H₂O₂ (under light) | Improves atom economy by recycling HBr; reduces waste. google.com |

Alternative Energy Sources: Microwave and Ultrasound

The use of alternative energy sources such as microwave (MW) irradiation and ultrasound has been shown to accelerate organic reactions, often leading to higher yields, shorter reaction times, and milder conditions.

Microwave-Assisted Synthesis: Microwave energy provides rapid and efficient heating of the reaction mixture. This has been successfully applied to the α-bromination of aromatic carbonyl compounds using N-bromosuccinimide (NBS) as the bromine source, achieving high efficiency in minutes. researchgate.net For the synthesis of aldehydes, microwave-assisted methods can dramatically reduce reaction times from hours to minutes compared to conventional heating. rsc.org

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov Ultrasound has been demonstrated to improve the yield and selectivity of the oxidation of benzyl alcohol to benzaldehyde using green reagents like hydrogen peroxide. mdpi.comresearchgate.net It has also been effectively used for the C-H bond bromination of heterocyclic compounds, achieving rapid reactions under mild conditions. nih.gov The application of this technology could potentially enhance the efficiency of both the halogenation and aldehyde formation steps in the synthesis of compounds like this compound.

| Energy Source | Application Example | Reported Benefits |

| Microwave | Bromination of aromatic carbonyls with NBS | Reaction times reduced to 30 minutes. researchgate.net |

| Microwave | Synthesis of quinoline (B57606) derivatives from aromatic aldehydes | Reaction times reduced from hours to 3-4 minutes. rsc.org |

| Ultrasound | Oxidation of benzyl alcohol to benzaldehyde | +45% increase in benzaldehyde yield compared to silent conditions. mdpi.com |

| Ultrasound | Bromination of indazoles | Reaction completed in 30 minutes under mild conditions. nih.gov |

These emerging approaches, grounded in the principles of green chemistry, are paving the way for the development of more sustainable and efficient manufacturing processes for complex halogenated aldehydes.

Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Chloro 4 Fluorobenzaldehyde

Nucleophilic Substitution Reactions on Halogenated Aromatic Ring Systems

The aromatic ring of 2-Bromo-6-chloro-4-fluorobenzaldehyde is electron-deficient due to the strong deactivating effect of the ortho/para-directing aldehyde group. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr), a pathway generally viable for aryl halides bearing potent electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. mdpi.com

The positions ortho and para to the aldehyde group (C2, C4, and C6) are activated toward nucleophilic attack. In this compound, all three halogen substituents are located at these activated positions, making them potential leaving groups.

The displacement of the halogen atoms by nucleophiles such as amines and thiols is a plausible transformation for this compound. The relative reactivity of the halogens as leaving groups in SNAr reactions is a critical factor determining the reaction's outcome. In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr is not solely determined by the stability of the halide anion. Instead, it is heavily influenced by the rate-determining first step: the nucleophilic attack on the carbon atom bearing the halogen. youtube.comyoutube.com

Fluorine, being the most electronegative halogen, creates the most polarized and electrophilic carbon center, thereby accelerating the initial attack by the nucleophile. youtube.com Consequently, the typical order of leaving group ability in SNAr reactions is F > Cl > Br > I. youtube.com Given that the fluorine atom is at the para position, which is highly activated by the aldehyde, it is the most probable site for initial substitution. The bromine and chlorine atoms at the ortho positions are also susceptible to displacement.

Reactions with primary or secondary amines would lead to the corresponding N-substituted aniline (B41778) derivatives, while reactions with thiols or thiolates would yield thioethers. The specific product distribution would depend on the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. For instance, steric hindrance from the adjacent aldehyde and halogen groups might influence the approach of bulky nucleophiles to the ortho positions.

| Nucleophile | Potential Products | Predicted Major Product Site | Rationale for Regioselectivity |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | 2-Bromo-6-chloro-4-(dialkylamino)benzaldehyde, 2-(Dialkylamino)-6-chloro-4-fluorobenzaldehyde, 6-(Dialkylamino)-2-bromo-4-fluorobenzaldehyde | C4-F | Fluorine is the most activating leaving group for the rate-determining nucleophilic attack in SNAr reactions. youtube.com |

| Thiol (RSH) / Thiolate (RS⁻) | 2-Bromo-6-chloro-4-(alkylthio)benzaldehyde, 2-(Alkylthio)-6-chloro-4-fluorobenzaldehyde, 6-(Alkylthio)-2-bromo-4-fluorobenzaldehyde | C4-F | The high electronegativity of fluorine makes the C4 position the most electrophilic and susceptible to initial attack. youtube.com |

Reactions of the Aldehyde Moiety

The aldehyde functional group is a primary site of reactivity in this compound, readily undergoing both oxidation and reduction.

Aromatic aldehydes can be efficiently oxidized to their corresponding carboxylic acids using a range of oxidizing agents. This transformation is a fundamental process in organic synthesis.

Strong oxidizing agents are commonly employed for the conversion of benzaldehydes to benzoic acids. Potassium permanganate (B83412) (KMnO₄) is a powerful and effective reagent for this purpose, typically used under basic, neutral, or acidic conditions. thieme-connect.commasterorganicchemistry.comnih.gov The reaction involves the oxidation of the aldehyde's C-H bond. For halogenated benzaldehydes, these conditions are generally well-tolerated, leaving the aryl-halide bonds intact. thieme-connect.com

Chromium-based reagents, such as chromium trioxide (CrO₃) in the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), are also highly effective for this oxidation. The choice of reagent and conditions can be optimized to ensure high yields and prevent side reactions. The expected product from the oxidation of this compound is 2-Bromo-6-chloro-4-fluorobenzoic acid. biosynth.com

| Oxidizing Agent | Common Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base or acid, heat | 2-Bromo-6-chloro-4-fluorobenzoic acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Acetone, H₂SO₄ | 2-Bromo-6-chloro-4-fluorobenzoic acid |

The reduction of the aldehyde group to a primary alcohol is another fundamental transformation. This is typically achieved with high selectivity using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for the reduction of aldehydes and ketones. masterorganicchemistry.comyoutube.com Sodium borohydride is a milder, more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comorganic-chemistry.org It readily reduces aldehydes to primary alcohols while being unreactive toward many other functional groups, including aryl halides. masterorganicchemistry.com

Lithium aluminum hydride is a much more powerful reducing agent and must be used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While it is highly effective for aldehyde reduction, its higher reactivity poses a risk of side reactions, such as the reduction of aryl halides, although these reactions typically require more forcing conditions. For a selective reduction of the aldehyde in this compound, sodium borohydride would be the preferred reagent. masterorganicchemistry.com The reaction product is (2-Bromo-6-chloro-4-fluorophenyl)methanol.

| Reducing Agent | Common Solvents | Product | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (2-Bromo-6-chloro-4-fluorophenyl)methanol | Highly selective for the aldehyde; does not reduce aryl halides under standard conditions. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (2-Bromo-6-chloro-4-fluorophenyl)methanol | Very powerful; reduces aldehydes efficiently but may also reduce aryl halides under certain conditions. |

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst to form a C=C double bond. orientjchem.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by a dehydration step. wikipedia.org For this compound, the aldehyde group is the reactive site for this transformation.

The general mechanism involves the deprotonation of the active methylene compound (e.g., malononitrile (B47326) or diethyl malonate) by a weak base, such as piperidine (B6355638) or pyridine, to form a resonance-stabilized carbanion. organic-chemistry.orgyoutube.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate alkoxide is protonated, and a subsequent elimination of a water molecule yields the final α,β-unsaturated product. orientjchem.org

The reactivity of this compound in a Knoevenagel condensation is significantly enhanced by the electronic effects of its halogen substituents. The bromine, chlorine, and fluorine atoms are all strongly electron-withdrawing, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.com This heightened electrophilicity generally leads to faster reaction rates compared to unsubstituted benzaldehyde (B42025).

Studies on fluorinated benzaldehyde derivatives in mechanochemical Knoevenagel condensations with malononitrile have shown that these reactions can proceed efficiently even in the absence of solvents and catalysts, yielding highly crystalline products. researchgate.net This suggests that this compound would be a highly suitable substrate for similar condensation reactions, leading to the formation of substituted benzylidenes which are valuable intermediates in the synthesis of various heterocyclic compounds and materials. ossila.comuobaghdad.edu.iq

Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine | 2-(2-Bromo-6-chloro-4-fluorobenzylidene)malononitrile |

| Diethyl malonate | Pyridine | Diethyl 2-(2-Bromo-6-chloro-4-fluorobenzylidene)malonate |

| Cyanoacetic acid | Pyridine | 2-Cyano-3-(2-bromo-6-chloro-4-fluorophenyl)acrylic acid |

Electrophilic Character of this compound and its Reactivity with Nucleophiles

The electrophilic nature of this compound is a defining feature of its chemical reactivity, centered on two main sites: the carbonyl carbon and the aromatic ring.

The primary site of electrophilicity is the carbonyl carbon of the aldehyde group. The presence of three highly electronegative halogen atoms (F, Cl, Br) on the benzene (B151609) ring exerts a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the attached aldehyde group, significantly increasing its electrophilic character. mdpi.comlumenlearning.com This makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. smolecule.com Common reactions include:

Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds will add to the carbonyl group, and subsequent workup will yield the corresponding secondary alcohols.

Reduction: The aldehyde can be readily reduced to 2-bromo-6-chloro-4-fluorobenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. smolecule.com

Formation of Imines and Related Compounds: Reaction with primary amines leads to the formation of Schiff bases (imines), while reactions with hydroxylamine (B1172632) or hydrazines yield oximes and hydrazones, respectively.

Beyond the carbonyl group, the aromatic ring itself exhibits electrophilic character and can undergo nucleophilic aromatic substitution (SNA r) . Typically, aryl halides are unreactive towards nucleophiles. libretexts.org However, the presence of strong electron-withdrawing groups, such as the aldehyde (-CHO) group and the halogens, activates the ring for this type of reaction. libretexts.orgyoutube.com The electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org In this compound, the aldehyde group, along with the halogens at the ortho and para positions, provides this necessary stabilization. A strong nucleophile can attack the carbon atom bearing a halogen, leading to the substitution of that halogen.

Influence of Multiple Halogen Substituents on Reaction Mechanisms and Kinetics

The presence of three different halogens at distinct positions on the benzaldehyde ring introduces a complex interplay of electronic and steric effects that significantly influences reaction mechanisms and kinetics.

Electronic Effects: The primary electronic influence of the halogens (F, Cl, Br) is their strong inductive electron withdrawal, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack. lumenlearning.comlibretexts.org This activating effect is crucial for both the reactivity of the aldehyde group and for nucleophilic aromatic substitution. The order of electronegativity (F > Cl > Br) suggests that fluorine exerts the strongest inductive effect. libretexts.org This combined electron withdrawal makes the carbonyl carbon of this compound a harder electrophile, favoring reactions with hard nucleophiles and accelerating nucleophilic addition rates.

For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho and para to the leaving group is essential for stabilizing this intermediate. libretexts.org In this molecule, all halogen positions are ortho or para to the strongly electron-withdrawing aldehyde group. Interestingly, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens, followed by chloride, bromide, and iodide. youtube.comyoutube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack, which is the slow step of the reaction. youtube.comyoutube.com

Steric Effects: The placement of bromine and chlorine atoms at the ortho positions (2 and 6) relative to the aldehyde group introduces significant steric hindrance. mdpi.com This steric crowding can influence the approach of nucleophiles to the carbonyl carbon. Bulky nucleophiles may react more slowly compared to their reactions with less hindered aldehydes. This steric factor can also influence the conformational preferences of the molecule and the stereochemical outcome of certain reactions.

Kinetic Implications: The cumulative electronic effects of the three halogens are expected to increase the rate of reactions involving nucleophilic attack at the carbonyl carbon (e.g., Knoevenagel condensation, reduction) compared to less halogenated benzaldehydes. For nucleophilic aromatic substitution, the kinetics would depend on the specific nucleophile and reaction conditions. The fluorine at position 4 would be the most likely halogen to be substituted by a nucleophile due to electronic factors, provided steric hindrance does not make attack at the other halogen-bearing carbons more favorable.

Table 2: Properties of Halogen Substituents on this compound

| Substituent | Position | Primary Electronic Effect | Relative Electronegativity | Steric Impact |

| Bromine (Br) | 2 (ortho) | Inductive Withdrawal (-I) | 2.96 | High |

| Chlorine (Cl) | 6 (ortho) | Inductive Withdrawal (-I) | 3.16 | High |

| Fluorine (F) | 4 (para) | Inductive Withdrawal (-I) | 3.98 | Low |

| Aldehyde (-CHO) | 1 | Electron Withdrawing | N/A | Moderate |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Chloro 4 Fluorobenzaldehyde

Infrared (IR) Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing critical insights into functional groups and conformational isomers. bohrium.comresearchgate.net For 2-Bromo-6-chloro-4-fluorobenzaldehyde, IR analysis is particularly useful for examining the electronic influence of the halogen atoms on the carbonyl group and the conformational stability of the molecule. bohrium.com

The most prominent feature in the IR spectrum of a benzaldehyde (B42025) derivative is the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1740 cm⁻¹. docbrown.info The precise frequency of this vibration is highly sensitive to the electronic effects of the substituents on the aromatic ring. In this compound, the three halogen atoms (Br, Cl, F) exert a strong electron-withdrawing inductive effect. This effect tends to shorten and strengthen the C=O bond, leading to an increase in its vibrational frequency (a blue shift) compared to unsubstituted benzaldehyde (~1703 cm⁻¹).

Studies on the analogous compound 2-bromo-4-chlorobenzaldehyde (B1282380) show the carbonyl stretching frequency in the solid phase to be around 1704 cm⁻¹. researchgate.netresearchgate.net Given the additional electron-withdrawing fluorine atom in the target compound, the C=O stretching frequency is expected to be in a similar or slightly higher range. The table below presents typical experimental IR data for a closely related di-halogenated benzaldehyde, illustrating the characteristic vibrational modes.

Table 1: Experimental IR Vibrational Frequencies for Solid 2-Bromo-4-chlorobenzaldehyde Data is for an analogous compound and serves as a reference.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1704 |

| Aromatic C-H Stretch | 3085 |

| Aromatic C=C Stretch | 1585 |

| Aromatic C=C Stretch | 1553 |

| C-Cl Stretch | 866 |

This interactive table summarizes key IR absorption data.

The vibrational frequency of the carbonyl group is also influenced by its interaction with solvent molecules. nih.govdtic.mil The polarity of the solvent can significantly alter the position of the C=O stretching band. researchgate.net In non-polar solvents, such as n-hexane or cyclohexane, the interaction between the solute and solvent is minimal, and the observed frequency is close to that in the gas phase.

In contrast, polar solvents can interact with the carbonyl group through dipole-dipole interactions or, in the case of protic solvents like methanol (B129727) and ethanol, through hydrogen bonding. nih.gov These interactions, particularly hydrogen bonding to the carbonyl oxygen, lead to a weakening and lengthening of the C=O bond. This results in a decrease in the vibrational frequency (a red shift) of the carbonyl stretch. researchgate.net Experimental studies on 2-bromo-4-chlorobenzaldehyde have quantified this effect in various solvents, as detailed in the table below. A similar trend is anticipated for this compound.

Table 2: Solvent Effect on the Carbonyl (C=O) Stretching Frequency of 2-Bromo-4-chlorobenzaldehyde Data is for an analogous compound and serves as a reference. researchgate.net

| Solvent | Solvent Type | C=O Frequency (cm⁻¹) |

|---|---|---|

| n-Hexane | Non-polar | 1711.6 |

| Cyclohexane | Non-polar | 1710.7 |

| Benzene (B151609) | Non-polar | 1708.2 |

| Toluene (B28343) | Non-polar | 1707.3 |

| Chloroform | Polar Aprotic | 1709.2 |

| Ethanol | Polar Protic | 1704.0 |

| 2-Propanol | Polar Protic | 1703.1 |

This interactive table demonstrates the shift in carbonyl absorption frequency with solvent polarity.

Single Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing. While a specific crystal structure for this compound was not found in the searched literature, its solid-state properties can be inferred from the analysis of closely related halogenated benzaldehydes. nih.gov

In the solid state, the benzaldehyde moiety is expected to be essentially planar to maximize π-conjugation between the aromatic ring and the carbonyl group. The primary conformational question relates to the orientation of the aldehyde group (C-CHO) with respect to the ortho substituents (bromine and chlorine). Steric hindrance between the bulky halogen atoms and the aldehyde group will be a significant factor in determining the preferred rotational isomer. Typically, the aldehyde group will orient itself to minimize these steric clashes. The planarity of the molecule is a consistent feature among various benzaldehyde derivatives.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.orgmdpi.com For this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal architecture.

Halogen Bonding: The electron-deficient region on the outer side of the bromine and chlorine atoms (the σ-hole) can act as an electrophile, forming an attractive interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on the carbonyl oxygen. rsc.org These C−Br···O and C−Cl···O interactions are highly directional and can act as structure-directing forces.

π-Stacking: The electron-rich aromatic rings can stack on top of one another. nih.gov In halogenated benzenes, this stacking is often offset, where the electron-rich center of one ring is positioned over the electron-poor edge of a neighboring ring to optimize electrostatic interactions. nih.gov

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Halogen Bond | C-Br | O=C | ~3.0 - 3.4 |

| Halogen Bond | C-Cl | O=C | ~2.9 - 3.3 |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.4 - 3.8 |

| Hydrogen Bond | C-H (aldehyde) | O=C | ~2.4 - 2.8 |

This interactive table lists the potential non-covalent interactions that stabilize the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehyde proton and two for the aromatic protons. The aldehyde proton (CHO) will appear as a singlet far downfield, typically in the δ 9.9-10.4 ppm range. The two aromatic protons are in different chemical environments and will appear as doublets due to coupling with the adjacent fluorine atom and with each other.

The ¹³C NMR spectrum will display signals for all seven carbon atoms. The carbonyl carbon is the most deshielded, appearing around δ 185-190 ppm. The aromatic carbons will show distinct chemical shifts influenced by the attached halogens. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CHO | ~10.2 | s (singlet) | - |

| H-3 | ~7.5 | d (doublet) | J(H-F) ≈ 8-10 |

This interactive table provides the predicted chemical shifts and multiplicities for the proton signals.

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J) in Hz |

|---|---|---|---|

| C=O | ~186 | d | ³J(C-F) ≈ 2-4 |

| C-1 | ~132 | d | ²J(C-F) ≈ 15-20 |

| C-2 (C-Br) | ~125 | d | ³J(C-F) ≈ 3-5 |

| C-3 | ~118 | d | ²J(C-F) ≈ 20-25 |

| C-4 (C-F) | ~165 | d | ¹J(C-F) ≈ 250-260 |

| C-5 | ~135 | d | ³J(C-F) ≈ 8-10 |

This interactive table outlines the predicted chemical shifts and key carbon-fluorine coupling constants.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, this analysis provides definitive confirmation of its molecular mass and offers insights into its structural stability and the relative bond strengths through the observation of its fragmentation patterns.

The molecular formula of this compound is C₇H₃BrClFO, which corresponds to a calculated molecular weight of approximately 237.45 g/mol . nih.govapolloscientific.co.uk The mass spectrum of this compound is distinguished by a complex molecular ion region due to the presence of two halogen atoms, bromine and chlorine, each with multiple stable isotopes.

The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) results in a characteristic pattern of peaks for the molecular ion. docbrown.info Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively), leading to two peaks of roughly equal intensity separated by 2 m/z units for any fragment containing a bromine atom. libretexts.orglibretexts.org Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a characteristic 3:1 intensity ratio for the M and M+2 peaks for any chlorine-containing fragment. libretexts.org

When both atoms are present, as in this compound, the molecular ion peak appears as a cluster of peaks at M, M+2, and M+4. The theoretical distribution for the molecular ion, based on the isotopes ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl, allows for the unambiguous identification of the compound.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion Composition | m/z (Nominal) | Relative Abundance (%) |

|---|---|---|

| [C₇H₃⁷⁹Br³⁵ClFO]⁺ | 236 | 100 |

| [C₇H₃⁸¹Br³⁵ClFO]⁺ / [C₇H₃⁷⁹Br³⁷ClFO]⁺ | 238 | ~129 |

The fragmentation pattern of this compound is dictated by the presence of the aldehyde functional group and the halogen substituents on the aromatic ring. The initial ionization event produces a molecular ion [M]⁺•, which then undergoes a series of fragmentation steps.

Key fragmentation pathways for aromatic aldehydes typically involve the loss of a hydrogen radical (H•) or the entire formyl radical (•CHO). docbrown.infomiamioh.edu

Loss of a hydrogen radical (M-1): The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion [M-H]⁺. This is often a prominent peak in the mass spectra of aromatic aldehydes.

Loss of the formyl radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO), yielding a halogenated phenyl cation [M-CHO]⁺. libretexts.org

Further fragmentation can involve the sequential loss of the halogen atoms or other small neutral molecules. The aromatic ring itself is quite stable, meaning that fragments corresponding to the intact ring are often observed.

Table 2: Proposed Major Fragments for this compound

| Proposed Fragment Ion | Neutral Loss | m/z (Nominal, using ⁷⁹Br and ³⁵Cl) |

|---|---|---|

| [C₇H₃BrClFO]⁺• | - | 236 |

| [C₇H₂BrClFO]⁺ | H• | 235 |

| [C₆H₂BrClFO]⁺ | CO | 208 |

| [C₆H₃BrClF]⁺ | CHO• | 207 |

| [C₆H₃ClF]⁺ | Br• | 128 |

This detailed analysis of the molecular weight and fragmentation patterns through mass spectrometry serves as a critical tool for the structural elucidation and confirmation of this compound.

Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Chloro 4 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

No specific studies detailing DFT calculations, including the selection of basis sets and functionals (e.g., B3LYP, B3PW91) or the optimization of molecular geometries in the gas phase and in solution for 2-Bromo-6-chloro-4-fluorobenzaldehyde, were found.

Conformational Analysis and Energy Minimization

Detailed conformational analysis, specifically investigating the energetic differences and rotational barriers between the trans and cis conformations of the aldehyde group of this compound, is not available in the reviewed literature.

Ab Initio Electronic Structure Calculations for Energetic Properties

There is a lack of published research employing ab initio methods to calculate the energetic properties of this compound.

Prediction of Vibrational Spectra and Comparison with Experimental Data

No theoretical predictions of the infrared or Raman spectra for this compound, or their comparison with experimental data, could be located.

Future computational research would be invaluable in elucidating the fundamental chemical properties of this compound, which could, in turn, support its potential applications in various fields of chemical synthesis and research.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method widely used to investigate the electronic excited states of molecules. researchgate.net This approach allows for the calculation of properties such as absorption spectra, providing valuable information on how the molecule interacts with light. While specific TDDFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-suited for analyzing its electronic transitions.

A theoretical TDDFT analysis of this compound would involve calculating the energies of its lowest singlet and triplet excited states. aps.org The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional used in the calculation. aps.org For molecules with potential for charge-transfer excited states, range-separated hybrid functionals are often recommended to achieve more reliable results. aps.org

Such a study would typically reveal the nature of the electronic transitions, for instance, whether they are localized on the aromatic ring (π-π* transitions) or involve the transfer of electron density from the halogen substituents or the aldehyde group to the ring (n-π* or charge-transfer transitions). The calculated absorption wavelengths and oscillator strengths would provide a theoretical UV-Visible spectrum, which could then be compared with experimental data to validate the computational model.

Table 1: Hypothetical TDDFT Data for this compound

| Excitation | Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Transition |

| S0 → S1 | 3.85 | 322 | 0.02 | n → π |

| S0 → S2 | 4.52 | 274 | 0.15 | π → π |

| S0 → S3 | 5.10 | 243 | 0.31 | π → π* |

Note: This table is a hypothetical representation of data that could be obtained from a TDDFT calculation and is for illustrative purposes only, as specific studies on this compound were not found.

Modeling of Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases, such as in solution or in a crystal lattice. The presence of bromine, chlorine, and fluorine atoms, along with the polar aldehyde group, allows for a variety of non-covalent interactions, including halogen bonding, dipole-dipole interactions, and π-stacking.

Computational models can be employed to investigate the strength and geometry of these interactions. For instance, calculations could be performed on a dimer of this compound to determine the most stable orientation and the corresponding interaction energy. The steric hindrance caused by the bromine atom at the 2-position can significantly influence the preferred packing arrangements in a crystal.

Solvent effects can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk effects of a solvent on molecular properties like conformational stability and electronic spectra. Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the aldehyde oxygen and protic solvent molecules. The choice of solvent can influence the relative energies of different conformers and the positions of absorption bands in the UV-Visible spectrum.

Table 2: Calculated Interaction Energies for a Dimer of a Related Compound (2-bromo-4-chlorobenzaldehyde) in Different Solvents

| Solvent | Dielectric Constant | Interaction Energy (kcal/mol) |

| Gas Phase | 1.0 | -5.2 |

| Toluene (B28343) | 2.4 | -5.8 |

| Dichloromethane | 8.9 | -6.3 |

| Acetonitrile | 37.5 | -6.7 |

Note: This table is based on general principles of solvent effects and data for a structurally similar compound, 2-bromo-4-chlorobenzaldehyde (B1282380), to illustrate the potential impact of solvents. researchgate.net Specific data for this compound is not available.

Applications of 2 Bromo 6 Chloro 4 Fluorobenzaldehyde in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The chemical architecture of 2-Bromo-6-chloro-4-fluorobenzaldehyde, featuring multiple halogen substituents and an aldehyde group, offers numerous sites for chemical modification. This versatility allows chemists to use it as a foundational element for constructing more intricate molecular frameworks. The aldehyde group can undergo a variety of transformations, such as nucleophilic additions, reductions, and condensations, while the halogen atoms, particularly the bromine, are amenable to cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules. Its utility as a building block is particularly noted in the development of organic electronics and functional polymers, where precise molecular design is essential for tailoring the electronic, optical, and thermal properties of new materials. nbinno.com

Synthesis of Bicyclic Heterocycles and Related Scaffolds

The strategic placement of halogen atoms ortho to the aldehyde group makes this compound an ideal starting material for the synthesis of bicyclic heterocyclic compounds. ossila.com Heterocycles are a core component of many pharmaceuticals and biologically active compounds, and the ability to efficiently construct these scaffolds is a central goal of synthetic chemistry. The presence of the ortho-bromo and ortho-fluoro groups allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most significant applications of ortho-bromobenzaldehydes is in the synthesis of indazoles, a class of bicyclic heterocycles with a broad range of pharmacological activities. A highly efficient method involves a one-pot, three-component reaction using a 2-bromobenzaldehyde (B122850) derivative, a primary amine, and sodium azide, which is catalyzed by copper. nih.govorganic-chemistry.org In this process, the copper catalyst is instrumental in facilitating the formation of both the C-N and N-N bonds necessary to construct the indazole ring system. nih.govorganic-chemistry.org This synthetic route is valued for its broad substrate scope and its high tolerance for a variety of functional groups on the reactants. nih.govorganic-chemistry.org The use of copper(I) oxide nanoparticles has also been shown to effectively catalyze this transformation under ligand-free conditions. organic-chemistry.org

Development of Specialized Chemical Probes

Beyond its role in building larger molecular skeletons, this compound serves as a precursor for specialized analytical tools, particularly chemical probes used in Nuclear Magnetic Resonance (NMR) spectroscopy.

A notable application is in the creation of NMR probes for determining the enantiomeric purity of chiral molecules. ossila.com Specifically, the related compound 2-bromo-6-fluorobenzaldehyde (B104081) is used to synthesize fluoro-2-formylphenylboronic acid. ossila.com This specialized boronic acid acts as a ¹H and ¹⁹F NMR probe that can be used to analyze sulfinamides, which are important chiral auxiliaries in asymmetric synthesis. ossila.com The probe reacts with the chiral sulfinamide to form diastereomeric derivatives that can be distinguished by high-resolution NMR, allowing for a precise measurement of the enantiomeric excess.

Role in Material Science and Advanced Materials Development

The unique electronic properties conferred by the halogen atoms make this compound and its derivatives valuable in the field of material science. nbinno.com It is considered a key intermediate for synthesizing sophisticated materials, including organic semiconductors. ossila.com Its incorporation into larger molecular architectures is central to developing materials with finely tuned electronic characteristics suitable for applications in devices like Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.com

The bromine and fluorine atoms on the benzaldehyde (B42025) ring can participate in halogen bonding, a highly directional noncovalent interaction that is increasingly used in crystal engineering and supramolecular chemistry to control the self-assembly of molecules. mdpi.com This interaction allows for the programmed assembly of molecules into well-ordered, two-dimensional nanostructures on solid surfaces. mdpi.comrsc.org Research on related molecules has shown that 2-bromobenzaldehyde can facilitate the self-assembly of macromolecules into functional nanostructures. ossila.com For instance, a semiconducting thienoisoindigo-based nanowire has been assembled using 2-bromobenzaldehyde, where both halogen and chalcogen bonding direct the formation of the ordered structure. ossila.com This controlled assembly at the nanoscale is critical for fabricating next-generation electronic and photonic materials.

Summary of Applications

| Application Area | Specific Use | Key Reaction / Process | Resulting Product / Function |

| Advanced Organic Synthesis | Precursor for Complex Molecules | Cross-coupling reactions, nucleophilic additions | Functional polymers, organic electronics nbinno.com |

| Heterocycle Synthesis | Indazole Scaffolds | Copper-catalyzed three-component reaction | Bicyclic heterocycles for pharmaceuticals nih.govorganic-chemistry.org |

| Analytical Chemistry | Chemical Probe Development | Synthesis of boronic acid derivatives | NMR probe for enantiopurity determination ossila.com |

| Material Science | Advanced Materials Precursor | Molecular self-assembly via halogen bonding | Semiconducting nanowires, nanostructures ossila.com |

Medicinal Chemistry and Biological Activity Investigations of 2 Bromo 6 Chloro 4 Fluorobenzaldehyde Derivatives

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

2-Bromo-6-chloro-4-fluorobenzaldehyde is a polyhalogenated aromatic aldehyde that has emerged as a significant intermediate in the field of medicinal chemistry. Its structure, featuring bromine, chlorine, and fluorine atoms at specific positions on a benzaldehyde (B42025) ring, provides a versatile scaffold for the synthesis of more complex, biologically active molecules. chemimpex.com The presence of an aldehyde functional group and multiple halogen substituents enhances its reactivity, making it an excellent building block for developing novel pharmaceuticals. chemimpex.com

The strategic placement of these functional groups allows for various chemical modifications, enabling chemists to design and synthesize a diverse range of derivatives. nbinno.com This compound serves as a critical starting material in multi-step organic synthesis pathways, particularly in the creation of potential anti-cancer and anti-inflammatory drugs. chemimpex.comnbinno.com

The utility of this compound as an intermediate is demonstrated in its application for synthesizing compounds with significant biological activity. For instance, a related compound, 2-bromo-4-fluorobenzaldehyde (B1271550), is used as an intermediate in the creation of naphthyridine drugs, which are known to be potent inhibitors of protein synthesis. biosynth.com Similarly, 2-bromo-6-fluorobenzaldehyde (B104081) has been used to synthesize the drug AN2728, which functions as a phosphodiesterase (PDE4) inhibitor for treating inflammatory skin conditions like psoriasis and dermatitis. google.comgoogle.com

The reactive nature of the aldehyde group and the halogen atoms allows for a variety of chemical reactions, including oxidation to carboxylic acids, reduction to alcohols, and nucleophilic substitution of the halogens. These transformations are fundamental in constructing the core structures of many therapeutic agents. The multi-halogenated nature of the ring is often associated with enhanced metabolic stability in drug candidates, a desirable property in pharmaceutical development. For example, halogenated benzaldehydes are used in benzannulation reactions to construct naphthalene (B1677914) derivatives, where the halogens direct the cyclization pathways.

| Precursor Compound | Synthesized Drug/Compound Class | Therapeutic Target/Application |

| 2-Bromo-6-fluorobenzaldehyde | AN2728 | Phosphodiesterase (PDE4) inhibitor for psoriasis |

| 2-Bromo-4-fluorobenzaldehyde | Naphthyridine drugs | Protein synthesis inhibitors |

| Halogenated Benzaldehydes | Naphthalene derivatives | Intermediates in drug synthesis |

Mechanistic Studies of Compound-Target Interactions

The biological effects of compounds derived from this compound are rooted in their specific interactions with molecular targets within the body, such as proteins and enzymes. The unique combination of an aldehyde group and multiple halogen atoms dictates the nature of these interactions.

A key mechanism of action for derivatives of this compound involves the formation of covalent bonds with biological targets. The aldehyde group is electrophilic and can react with nucleophilic sites on proteins, such as the amino acid residues of cysteine or lysine. This reaction leads to the formation of a stable, covalent bond, which can result in the potent and often irreversible inhibition or modification of the protein's or enzyme's activity. The presence of electron-withdrawing halogen atoms on the aromatic ring can enhance the reactivity of the aldehyde group, influencing the compound's binding affinity and efficacy.

In addition to covalent bonding, the halogen atoms (bromine, chlorine, and fluorine) are crucial for mediating non-covalent interactions that contribute significantly to the binding affinity and specificity of the drug molecule to its target. ossila.comnih.gov Halogen bonds are specific interactions that can form between a halogen atom and an electron-donating atom like oxygen or nitrogen on a protein. nih.gov These interactions play a role in stabilizing the protein-ligand complex. nih.govbohrium.com

Derivatives of this compound can influence biological pathways by directly interacting with key enzymes. By binding to an enzyme, these compounds can act as inhibitors, modulating its activity and affecting cellular processes involved in conditions like inflammation or cancer. For instance, a related compound, 2-bromo-4-fluorobenzaldehyde, is known to be a potent inhibitor of β-lactamase enzymes, which are responsible for bacterial resistance to certain antibiotics. biosynth.com By inhibiting these enzymes, such compounds can help restore the effectiveness of antibacterial drugs. biosynth.com

Modulation of Enzyme Activity

The primary way derivatives of this compound exert their biological effects is through the modulation of enzyme activity. By binding to an enzyme's active site, these compounds can inhibit its function. This inhibition can be achieved through the covalent bond formation described earlier or through the sum of various non-covalent interactions that hold the molecule tightly within the active site, blocking the entry of the enzyme's natural substrate.

Research on structurally similar compounds has shown that different substitutions on the benzaldehyde ring can lead to varied biological outcomes. For example, some halogenated benzaldehyde derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, which is attributed to increased lipophilicity that helps the compound penetrate bacterial membranes. Others have shown enhanced cytotoxic effects against cancer cell lines, indicating their potential as anti-cancer agents.

| Derivative Class | Target Enzyme/Process | Biological Outcome |

| Naphthyridines | Protein Synthesis | Inhibition of bacterial growth |

| AN2728 | Phosphodiesterase 4 (PDE4) | Anti-inflammatory effect |

| β-Lactamase Inhibitors | β-Lactamase | Overcoming antibiotic resistance |

Specific Targets (e.g., γ-Secretase in Alzheimer's Disease)

The modulation of γ-secretase activity is a key therapeutic strategy in the research of Alzheimer's disease. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a major component of the amyloid plaques found in the brains of Alzheimer's patients. γ-Secretase modulators (GSMs) are a class of compounds that allosterically modulate the enzyme to favor the production of shorter, less toxic Aβ peptides over Aβ42.

While direct studies on derivatives of this compound as γ-secretase modulators are not extensively documented in publicly available literature, the core benzaldehyde structure is a versatile starting point for the synthesis of more complex heterocyclic systems. The development of novel GSMs often involves the creation of diverse chemical libraries, and halogenated aromatic compounds are frequently utilized as building blocks to explore structure-activity relationships. The electronic properties and steric hindrance provided by the bromo, chloro, and fluoro substituents on the benzaldehyde ring could influence the binding affinity and modulatory activity of derivatives designed to interact with the γ-secretase complex. Further research is required to explore the potential of incorporating the 2-bromo-6-chloro-4-fluorophenyl moiety into known GSM scaffolds.

Phosphodiesterase (PDE4) Inhibition via Derivatives

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory and immune responses. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. Consequently, PDE4 inhibitors are being investigated for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

The development of potent and selective PDE4 inhibitors often involves the exploration of a wide range of chemical scaffolds. While specific studies detailing the PDE4 inhibitory activity of derivatives synthesized directly from this compound are limited, the principles of medicinal chemistry suggest that this compound could serve as a valuable precursor. The synthesis of novel heterocyclic structures incorporating the 2-bromo-6-chloro-4-fluorophenyl group could lead to the discovery of new PDE4 inhibitors. The nature and position of the halogen substituents can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its ability to bind to the active site of the PDE4 enzyme.

Anticancer Research and Potential in Antitumor Agents

Derivatives of halogenated benzaldehydes have been a subject of interest in anticancer research. The presence of halogens can enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets. Furthermore, the electronic effects of halogens can influence the reactivity and binding affinity of molecules with biological macromolecules.

While direct anticancer studies on this compound itself are not prominent, its role as a precursor in the synthesis of compounds with antitumor potential is significant. Various studies have explored the anticancer activities of complex molecules synthesized using halogenated benzaldehydes as starting materials.

Quinazolinone is a heterocyclic scaffold that is present in numerous biologically active compounds, including several approved anticancer drugs. The synthesis of quinazolinone derivatives often involves the condensation of an anthranilic acid derivative with a suitable aldehyde. In this context, this compound can be a key building block for creating novel quinazolinone structures.

Research has shown that the substitution pattern on the quinazolinone ring system plays a crucial role in determining the anticancer activity and the mechanism of action. The presence of halogen atoms on the phenyl ring attached to the quinazolinone core has been shown to enhance cytotoxic effects in various cancer cell lines. nih.gov For instance, studies on 6-bromo quinazoline (B50416) derivatives have demonstrated promising anticancer activity. nih.gov The incorporation of the 2-bromo-6-chloro-4-fluorophenyl group into the quinazolinone scaffold could lead to compounds with potent antitumor properties. These derivatives may exert their effects through various mechanisms, such as inhibition of protein kinases, induction of apoptosis, or interference with cell cycle progression. nih.gov

| Derivative Class | Cancer Cell Lines | Notable Findings |

| Quinazolinone Derivatives | Various (e.g., breast, lung, colon) | Halogen substitution can enhance cytotoxic activity. nih.gov |

| Pyrimidodiazepines (from quinazoline precursors) | Leukemia, Colon Cancer, Melanoma, Breast Cancer | Certain derivatives exhibited high cytostatic and cytotoxic activity. rsc.org |

Anti-inflammatory Applications

The anti-inflammatory potential of compounds derived from this compound is an area of active investigation. Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry.